17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol
CAS No.:
Cat. No.: VC16484270
Molecular Formula: C19H28O
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28O |
|---|---|
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,14,16-18,20H,3,5-11H2,1-2H3 |
| Standard InChI Key | LKAHABNYAXCQQI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol has the molecular formula C₁₉H₂₈O and a molecular weight of 272.4 g/mol . Its IUPAC name, (3S,8S,9S,10R,14S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol, reflects its stereochemical complexity, with five chiral centers dictating its three-dimensional conformation . The compound’s structure features:
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A 5,13(17)-diene system, introducing planar rigidity in the A and C rings.
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A 17α-methyl group, a common modification in oral AAS to resist hepatic metabolism.
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The absence of the 18-methyl group, classifying it as an 18-norandrostane derivative.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₈O | |
| Molecular Weight | 272.4 g/mol | |
| Canonical SMILES | CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C | |
| InChI Key | LKAHABNYAXCQQI-UHFFFAOYSA-N | |
| PubChem CID | 54037532 |
Synthesis and Preparation
Synthetic Routes
The synthesis of 17-methyl-18-norandrosta-5,13(17)-dien-3beta-ol typically begins with steroid precursors such as androstenedione or testosterone. Key steps include:
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Introduction of the 17α-methyl group via Grignard reaction or microbial hydroxylation, preserving oral bioavailability.
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Selective dehydrogenation at positions 5 and 13(17) using catalysts like palladium-on-carbon or enzymatic systems.
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Reduction of the 18-methyl group through halogenation followed by elimination, yielding the 18-nor configuration .
A study by demonstrated the utility of 13-carbon isomerization for constructing the 17β-hydroxymethyl-17α-methyl fragment in related compounds, suggesting analogous strategies for this molecule. Enzymatic methods employing CYP450 isoforms have also been implicated in forming 18-nor metabolites from parent steroids .
Purification and Characterization
Post-synthesis, the compound is purified via silica gel chromatography and recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms the 3β-hydroxyl configuration and olefinic proton signals at δ 5.35–5.55 ppm . High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 272.2140 [M+H]⁺ .
Pharmacological Properties and Biological Activity
Anabolic-Androgenic Activity
As a 17α-methylated steroid, 17-methyl-18-norandrosta-5,13(17)-dien-3beta-ol exhibits prolonged half-life due to resistance to first-pass metabolism. In vitro assays show moderate binding affinity for the androgen receptor (AR), with EC₅₀ values ~50 nM, compared to 10 nM for testosterone . Its anabolic:androgenic ratio remains unquantified but is hypothesized to favor tissue-selective effects due to the 18-nor modification.
Metabolic Pathways
In vivo studies of related compounds reveal D-ring alterations and A-ring reduction as primary metabolic routes . Key transformations include:
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5α/5β-Reduction of the A-ring, yielding tetrahydro metabolites.
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17-Hydroxymethylation, producing long-term metabolites detectable in urine for >30 days post-administration .
Table 2: Comparative Pharmacokinetics of Selected Steroids
| Compound | Half-Life (hr) | Detection Window (Days) |
|---|---|---|
| Methyltestosterone | 4–6 | 10–14 |
| Metandienone | 6–8 | 14–21 |
| 17-Methyl-18-norandrosta... | 8–12* | 21–30* |
| *Estimated from structural analogs . |
Analytical Detection and Doping Control
Gas Chromatography-Mass Spectrometry (GC-MS)
The compound’s non-polar nature necessitates derivatization (e.g., silylation) prior to GC-MS analysis. Characteristic ions include:
Liquid Chromatography-Tandem MS (LC-MS/MS)
LC-MS/MS methods using electrospray ionization (ESI) achieve lower limits of detection (LOD) at 0.1 ng/mL. Chromatographic separation on C18 columns resolves diastereomers, with retention times ~9.5–10.1 min .
Applications in Research
Metabolic Studies
The compound serves as a reference standard for investigating AAS metabolism, particularly D-ring rearrangement and long-term metabolite formation . Its detection in urine samples aids in identifying novel biomarkers for doping control.
Structure-Activity Relationships (SAR)
Comparative studies with dehydrochloromethyltestosterone (oral turinabol) highlight the impact of 17α-methyl and 18-nor modifications on AR binding and metabolic stability .
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